REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]C1.[CH3:11][CH2:12]O.[CH3:14]COC(C)=O>[Pd]>[CH3:14][C:12]1([CH3:11])[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH:1]1
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
N1CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred under an atmosphere of hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
the pad was rinsed with EtOAc (200 mL)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC2=CC=CC=C2CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |